molecular formula C14H10ClF3N4O2 B2615897 (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate CAS No. 338791-60-9

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate

Cat. No.: B2615897
CAS No.: 338791-60-9
M. Wt: 358.71
InChI Key: BQTDXCPMBRQCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Condensation Reaction: The pyridine intermediate undergoes a condensation reaction with an appropriate amine to form the amino-substituted pyridine.

    Carbamate Formation: The final step involves the reaction of the amino-substituted pyridine with phenyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it back to the amino group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or chemical resistance.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a molecular probe to study biological processes and interactions at the molecular level.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.

    Manufacturing: It can be used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition, receptor modulation, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.

    N-phenylcarbamate derivatives: Compounds with similar carbamate structures but different substituents on the phenyl ring.

    Amino-substituted pyridines: Compounds with amino groups attached to the pyridine ring.

Uniqueness

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate is unique due to the combination of its trifluoromethyl and carbamate groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4O2/c15-10-6-8(14(16,17)18)7-20-11(10)12(19)22-24-13(23)21-9-4-2-1-3-5-9/h1-7H,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTDXCPMBRQCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.